molecular formula C17H16N4OS B13845872 2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol

2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol

Cat. No.: B13845872
M. Wt: 324.4 g/mol
InChI Key: OWLSXQUCCNCTLB-UKWGHVSLSA-N
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Description

2-[(Z)-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol is a complex organic compound that features a unique structure combining a benzothiolo ring with a pyrimidine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Transition-metal-catalyzed coupling reactions, such as the Ullmann-type coupling, are also employed to synthesize phenols and aryl thiols from aryl halides .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃), bromine water (Br₂)

Major Products Formed

    Oxidation: Quinones

    Reduction: Phenols

    Substitution: Nitro and bromo derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(Z)-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol is unique due to its specific combination of a benzothiolo ring with a pyrimidine moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

2-[(Z)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C17H16N4OS/c22-13-7-3-1-5-11(13)9-20-21-16-15-12-6-2-4-8-14(12)23-17(15)19-10-18-16/h1,3,5,7,9-10,22H,2,4,6,8H2,(H,18,19,21)/b20-9-

InChI Key

OWLSXQUCCNCTLB-UKWGHVSLSA-N

Isomeric SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C\C4=CC=CC=C4O

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=CC=C4O

Origin of Product

United States

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